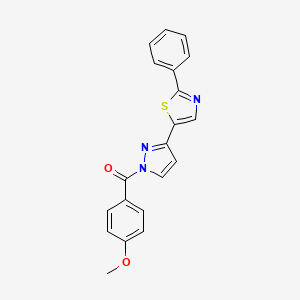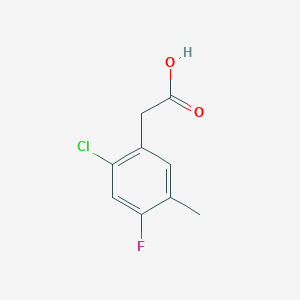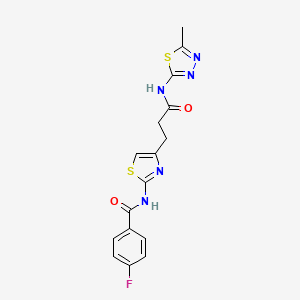![molecular formula C13H13F3N2OS2 B2662351 1-[(thiophen-2-yl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea CAS No. 1234867-46-9](/img/structure/B2662351.png)
1-[(thiophen-2-yl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Thiophen-2-yl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is a compound that features a urea backbone substituted with thiophene and trifluoroethyl groups. Thiophene is a sulfur-containing heterocycle that is known for its aromatic properties and is commonly found in various biologically active compounds. The trifluoroethyl group introduces fluorine atoms, which can significantly alter the compound’s chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(thiophen-2-yl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea typically involves the following steps:
Formation of Thiophene Derivatives: The initial step involves the preparation of thiophene derivatives.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Urea Formation: The final step involves the formation of the urea backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(Thiophen-2-yl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoroethyl group or to alter the thiophene rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
1-[(Thiophen-2-yl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(thiophen-2-yl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[(Thiophen-2-yl)methyl]-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea can be compared with other thiophene-containing compounds, such as:
Methiopropamine: A stimulant drug with a thiophene ring and an alkyl amine substituent.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
The uniqueness of this compound lies in its combination of thiophene and trifluoroethyl groups, which can impart distinct chemical and biological properties. The trifluoroethyl group, in particular, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2OS2/c14-13(15,16)9-18(7-10-3-5-20-8-10)12(19)17-6-11-2-1-4-21-11/h1-5,8H,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEPDOKAPAGMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)

![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)

![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)
![3-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2662278.png)

![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)



![4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
![2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2662289.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)
